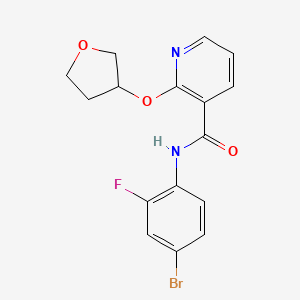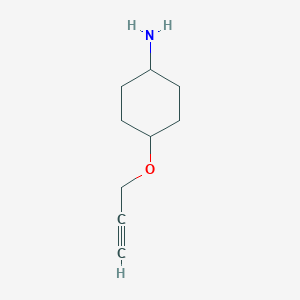
4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohexanone derivatives, including those related to "4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine," involves multistep processes starting from basic cyclohexanone or cyclohexane precursors. Techniques such as reductive amination and protection-deprotection strategies are commonly employed to introduce and manipulate various functional groups, facilitating the synthesis of the target compound and its derivatives (Fischer, Burschka, & Tacke, 2014).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to characterize the synthesized compounds. These methods provide detailed information about the spatial arrangement of atoms, functional groups, and the overall geometry of the molecule, essential for understanding its chemical behavior and reactivity. The structural characterization confirms the presence of specific substituents and their positions on the cyclohexane ring, contributing to the compound's unique properties (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).
Chemical Reactions and Properties
"4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine" and its analogs undergo a variety of chemical reactions, including cycloadditions, ring-opening cyclizations, and amination reactions, which are pivotal for further functionalization and application in synthesis. These reactions demonstrate the compound's versatility as a precursor for more complex molecules, highlighting its role in organic synthesis strategies (Kozmin, He, & Rawal, 2003).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine has shown utility in various chemical synthesis and functionalization processes. It has been involved in the Stevens Rearrangement, where it's used to form unsaturated tertiary amines, contributing to the synthesis of new ammonium salts containing the 4-(prop-2-yn-1-yloxy)but-2-enyl group (Manukyan et al., 2018). Additionally, it's been used in the functionalization of polyesters, showcasing excellent cell penetration and gene delivery properties with low toxicities, marking its significance in biomedical applications (Zhang et al., 2012).
Catalytic Reactions
The compound has been crucial in various catalytic reactions, including palladium-catalyzed [4 + 1] cycloaddition with double isocyanides, resulting in the formation of diverse 2-amino-4-cyanofurans and 2-amino-4-amidylpyrroles (Shan et al., 2020). This process underlines the compound's utility in creating complex molecular structures, beneficial in pharmaceutical and material science research.
Synthesis of Heterocyclic Derivatives
4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine is involved in synthesizing heterocyclic derivatives, such as benzofuranmethamines, highlighting its role in diversifying chemical structures for potential applications in medicinal chemistry and drug development (Wongsa et al., 2013).
Material Science and Polymer Research
The compound has been used in synthesizing organosoluble polyimides with excellent film-forming ability, thermal stability, and tensile properties. This application is crucial in material science, specifically in developing new materials with desirable mechanical and thermal properties (Yang et al., 2001).
Multicyclic Compound Synthesis
It has facilitated the novel four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines, providing a flexible approach to creating complex chemical structures with potential therapeutic applications (Tu et al., 2014).
Molecular Recognition and Analysis
Lastly, the compound's derivatives have been used in molecular recognition by NMR and fluorescence spectroscopy, facilitating the discrimination of isomers of various acids, an essential process in analytical chemistry (Khanvilkar & Bedekar, 2018).
Eigenschaften
IUPAC Name |
4-prop-2-ynoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,8-9H,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDBOFSMCNCKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2488821.png)
![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)
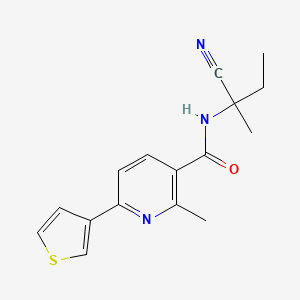
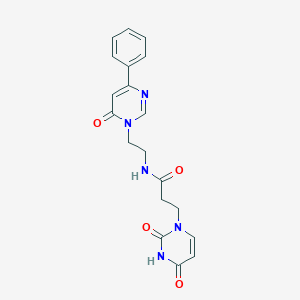
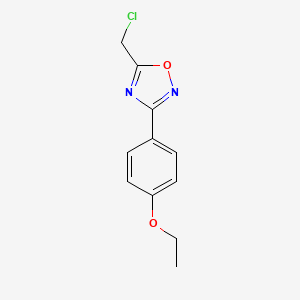
![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)
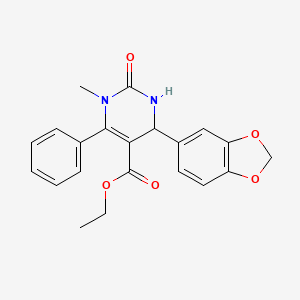
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B2488833.png)
